(3R)-1-[(4-fluorophenyl)methyl]piperidin-3-amine
Description
(3R)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine is a chiral piperidine derivative featuring a 4-fluorobenzyl group attached to the nitrogen atom at position 1 and an amine group at position 3 (R-configuration). Piperidine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes, receptors, and transporters.
Properties
IUPAC Name |
(3R)-1-[(4-fluorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15/h3-6,12H,1-2,7-9,14H2/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGICMVQPPCKCW-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-[(4-fluorophenyl)methyl]piperidin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various cyclization reactions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated benzyl halide.
Amine Functionalization:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the piperidine ring or the fluorophenyl group.
Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders or other diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (3R)-1-[(4-fluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
Key structural variations among analogs include substituents on the piperidine ring, stereochemistry, and aromatic groups. Below is a detailed comparison:
Table 1: Structural and Pharmacological Comparison of (3R)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine with Analogs
Key Observations
Substituent Effects: The 4-fluorobenzyl group in the target compound likely enhances metabolic stability compared to the non-fluorinated benzyl analog (Table 1, ). Fluorine’s electron-withdrawing nature may reduce oxidative metabolism, prolonging half-life.
Stereochemistry :
- The (3R)-configuration is critical for activity in piperidine derivatives. For example, compound 42 (3R,4R) showed specificity in kinase inhibition, highlighting the role of stereochemistry in target engagement .
Metabolic and Systemic Availability :
- SCH58235, a glucuronide metabolite of SCH48461, exhibited 400× higher potency but lower systemic availability due to reduced intestinal absorption . This suggests that fluorinated derivatives like the target compound may balance potency and bioavailability.
Synthetic Accessibility :
- The target compound’s synthesis likely involves reductive amination or Suzuki coupling (analogous to methods in ), similar to other piperidine derivatives.
Biological Activity
(3R)-1-[(4-fluorophenyl)methyl]piperidin-3-amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique stereochemistry and substitution pattern that influences its interaction with various biological targets, including receptors and enzymes.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It may function as an agonist or antagonist, modulating the activity of these targets and influencing various physiological pathways. The precise mechanism can vary depending on the context of use and the specific biological target involved.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral Activity : Similar piperidine derivatives have shown efficacy against viruses such as HIV and HSV-1. For instance, derivatives containing a fluorophenyl group demonstrated moderate protection against CVB-2 and HSV-1, highlighting the potential for this compound in antiviral applications .
- Antibacterial and Antifungal Properties : The compound has been evaluated for its antibacterial and antifungal activities. Studies have shown that piperidine derivatives can inhibit the growth of various microbial strains, suggesting potential therapeutic applications in treating infections .
- Neurotransmitter Modulation : The structural characteristics of this compound suggest interactions with neurotransmitter systems, which may confer antidepressant effects by modulating serotonin and norepinephrine levels.
Structure-Activity Relationship (SAR)
The structure of this compound allows for significant exploration in SAR studies. Modifications in the fluorophenyl group or the piperidine ring can lead to variations in biological activity. For example, compounds with different halogen substitutions have shown distinct pharmacological profiles, emphasizing the importance of structural optimization for enhancing therapeutic efficacy .
Case Studies
Several studies have investigated related compounds to elucidate the potential applications of this compound:
- Antiviral Screening : A study synthesized various piperidine derivatives and screened them for antiviral activity against HIV. The results indicated that fluorinated derivatives exhibited enhanced activity compared to non-fluorinated analogs, supporting the hypothesis that fluorination can improve pharmacological properties .
- Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of related piperidine compounds on Vero cells. The 50% cytotoxic concentration (CC50) for some derivatives was reported at approximately 92 µM, indicating moderate cytotoxicity that warrants further investigation into safety profiles .
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
